molecular formula C18H24O2 B072058 16beta-Estradiol CAS No. 1225-58-7

16beta-Estradiol

Cat. No. B072058
CAS RN: 1225-58-7
M. Wt: 272.4 g/mol
InChI Key: DVMAUGGKVWJBDV-IREHDKGXSA-N
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Description

16beta-Estradiol is a naturally occurring estrogen hormone that is produced in the ovaries of female mammals. It plays a crucial role in the regulation of the menstrual cycle, pregnancy, and menopause. 16beta-Estradiol is also used in scientific research to study its biochemical and physiological effects on cells and tissues.

Scientific Research Applications

  • Radiopharmaceuticals in PET Imaging : 16alpha-fluoro-estradiols, including derivatives of estradiol, have potential applications in PET imaging. Specifically, the 2-methoxy derivative of estradiol, currently in Phase II clinical trials as an anticancer agent, and the 4-methyl derivative, known to interact with estrogen receptors, could serve as radiotracers to evaluate the action mechanisms of parent compounds (Ahmed et al., 2009).

  • Neuroprotective Effects in Stroke : Estradiol, including 17beta-estradiol (E2), shows protective actions against neurodegeneration associated with cerebrovascular stroke. Research indicates that low concentrations of E2 significantly protect the brain against stroke injury and reveal multiple signaling pathways and key genes that mediate this protective action (Suzuki et al., 2009).

  • Impact on Diabetes Mellitus : Estradiol and its receptors, ERalpha and ERbeta, have been identified as new players in diabetes mellitus. Estradiol is shown to regulate energy metabolism and insulin sensitivity in insulin-sensitive tissues, indicating a role in glucose homeostasis (Barros et al., 2006).

  • Influence on Human Serotonin Receptors : The administration of estradiol and progesterone has been found to impact serotonin 2A receptor binding. This suggests that hormone replacement therapy can influence serotonin receptor activities in postmenopausal women (Moses et al., 2000).

  • Role in Cardiac Hypertrophy : The estrogen receptor-alpha agonist 16alpha-LE2, similar to 17beta-estradiol, attenuates cardiac hypertrophy. This indicates that activation of specific estrogen receptor subtypes, like ERalpha, positively affects cardiac hypertrophy, myocardial contractility, and gene expression (Pelzer et al., 2005).

  • Estrogens in Endometrial Carcinogenesis : Various estrogens and their metabolites, including 16beta-estradiol, have been studied for their effects on endometrial carcinogenesis. Different metabolites exert varying effects, suggesting that the metabolic profile of estrogens is crucial in understanding their impact on carcinogenesis (Takahashi et al., 2004).

  • Effects on Spatial and Object Memory : 17beta-Estradiol has been shown to enhance spatial and object memory consolidation in female mice, suggesting its role in cognitive function and memory processes (Gresack & Frick, 2006).

properties

CAS RN

1225-58-7

Product Name

16beta-Estradiol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15+,16+,17-,18+/m0/s1

InChI Key

DVMAUGGKVWJBDV-IREHDKGXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Other CAS RN

1225-58-7

synonyms

16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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